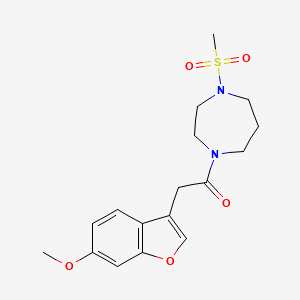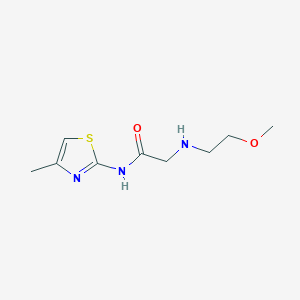![molecular formula C14H18F2N2O B7539134 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent.
作用機序
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This leads to downregulation of genes regulated by BET proteins, including oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to have other biochemical and physiological effects. In preclinical studies, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has also been shown to have anti-inflammatory effects, including inhibition of cytokine production and reduction of immune cell infiltration.
実験室実験の利点と制限
One advantage of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is its specificity for BET proteins, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for research on 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea. One area of interest is the development of more potent and selective BET inhibitors, which may have improved efficacy and reduced toxicity compared to 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea. Another area of interest is the investigation of combination therapies, where 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is used in conjunction with other therapeutic agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea and its effects on gene expression and cellular processes.
合成法
The synthesis of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea involves several steps, starting with the reaction of 2,4-difluorobenzaldehyde with cyclopentylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine, which is then reacted with methyl isocyanate to form the final product, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea.
科学的研究の応用
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been extensively studied in preclinical models of cancer and inflammation. In cancer, BET proteins have been shown to play a role in the regulation of oncogenes, and inhibition of BET proteins with 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to lead to decreased tumor growth in various cancer types, including acute myeloid leukemia and triple-negative breast cancer. In inflammation, BET proteins have been implicated in the regulation of pro-inflammatory cytokines, and inhibition with 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to reduce inflammation in models of rheumatoid arthritis and asthma.
特性
IUPAC Name |
3-cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-18(14(19)17-12-4-2-3-5-12)9-10-6-7-11(15)8-13(10)16/h6-8,12H,2-5,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJNPGLEBOKROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)F)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)

![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)




![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)


![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)